Gloriosine
CAS No.: 7411-12-3
Cat. No.: VC21348800
Molecular Formula: C21H23NO6
Molecular Weight: 385.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7411-12-3 |
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Molecular Formula | C21H23NO6 |
Molecular Weight | 385.4 g/mol |
IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide |
Standard InChI | InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 |
Standard InChI Key | HDSXDWASQCHADG-HNNXBMFYSA-N |
Isomeric SMILES | COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O |
SMILES | COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O |
Canonical SMILES | COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O |
Appearance | Beige to Orange Solid |
Melting Point | 255-258°C (dec.) |
Chemical Properties and Structure
Gloriosine is a natural alkaloid with the chemical formula C21H23NO6 and a molecular weight of 385.41. It has been assigned the CAS number 7411-12-3, and it is also known by several synonyms including NSC 403142, N-formyldeacetylcolchicine, and Colchicine EP Impurity A . Structurally, gloriosine is closely related to colchicine, featuring a complex arrangement of rings that contribute to its biological activity.
The physical properties of gloriosine include:
Property | Value |
---|---|
Melting point | 264-267°C |
Boiling point | 715.8±60.0 °C (Predicted) |
Density | 1.27±0.1 g/cm³ (Predicted) |
Form | Solid |
Color | Yellow to Orange |
pKa | 14.63±0.40 (Predicted) |
Solubility | Chloroform (Sparingly, Heated, Sonicated), DMSO (Slightly, Heated) |
Storage conditions | -20°C Freezer, Under Inert Atmosphere |
These physical and chemical properties influence the biological behavior of gloriosine and its potential as a pharmaceutical agent .
Natural Source and Isolation
Gloriosine is predominantly isolated from the roots of Gloriosa superba L. (Glory lily), a medicinal plant found in tropical and subtropical regions . This plant has been traditionally used in various indigenous medicine systems for treating a range of ailments.
The isolation of gloriosine typically involves extraction from Gloriosa superba roots followed by purification techniques such as chromatography. Modern analytical methods have allowed for more precise characterization and quantification of gloriosine from plant material.
High-performance thin-layer chromatography (HPTLC) has been employed for the simultaneous quantification of gloriosine and colchicine in Gloriosa superba samples. This method provides statistical parameters for linearity validation, with gloriosine showing a regression coefficient (r²) of 0.9983, a limit of detection (LOD) of 8.024 ng, and a limit of quantification (LOQ) of 24.316 ng .
Pharmacological Activities
Anticancer Properties
Gloriosine has demonstrated remarkable antiproliferative activity against various human cancer cell lines. In comprehensive studies, gloriosine was evaluated against 15 different cancer cell lines representing diverse tissue origins including breast, lung, colon, leukemia, cervix, and oral cancers .
The results of these investigations reveal that gloriosine exhibits potent cytotoxicity with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 32.61 to 100.28 nM after 48 hours of treatment . Notably, gloriosine shows selective toxicity toward cancer cells while demonstrating reduced toxicity against normal cells. When tested on normal breast cells, gloriosine showed an IC50 value of 700.48 nM, indicating a favorable therapeutic window .
The table below presents the comparative IC50 values of gloriosine and colchicine against various cancer cell lines:
This data highlights that gloriosine generally exhibits superior antiproliferative activity compared to colchicine against most tested cancer cell lines, particularly against colon and cervical cancer cells.
Mechanism of Action
The anticancer mechanism of gloriosine appears to be multifaceted, with several studies indicating specific cellular targets and pathways:
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Microtubule Disruption: Similar to colchicine, gloriosine targets microtubules, which are essential structures for cell division. It binds to tubulin and disrupts its assembly, thereby preventing cancer cells from dividing and multiplying.
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Apoptosis Induction: Research has demonstrated that gloriosine induces apoptosis (programmed cell death) in cancer cells, characterized by the formation of apoptotic bodies and nuclear condensation .
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Cell Migration Inhibition: Gloriosine has been shown to inhibit cell migration in A549 lung cancer cells, suggesting potential applications in preventing metastasis, the spread of cancer to secondary locations .
Molecular docking studies provide further insight into gloriosine's mechanism of action. These investigations reveal that gloriosine has a strong binding affinity for β-tubulin at the colchicine binding site (CBS), with a binding score of -7.5 kcal/Mol . The 2D plots from these studies showed greater than 85% overlap between gloriosine and colchicine binding patterns, suggesting a similar mechanism of action .
Comparative Studies with Colchicine
Gloriosine and colchicine share structural similarities and likely operate through similar biochemical pathways, yet several studies highlight important differences that may make gloriosine a potentially superior therapeutic agent.
In vitro studies have demonstrated that gloriosine exhibits greater antiproliferative activity than colchicine against several cancer cell lines, particularly colon cancer (COLO 205 and HCT 116) and cervical cancer (SiHa) cell lines . The IC50 values for gloriosine in these cell lines were significantly lower than those for colchicine, indicating higher potency.
Importantly, gloriosine demonstrates improved selectivity for cancer cells over normal cells compared to colchicine. When tested on normal breast cells, gloriosine showed less toxicity (IC50: 700.48 nM) compared to colchicine (IC50: 567.81 nM) . This suggests that gloriosine may have a better safety profile while maintaining effective anticancer activity.
In vivo and transmission electron microscopy studies have revealed that gloriosine, like colchicine, induces abnormalities in cell division, including condensed chromosomes in C-metaphase and enlarged nucleus with increased nuclear material . Gloriosine-treated cells exhibited a mitotic index of approximately 14% compared to the control value of 24%, and showed high anti-proliferative activity with 63.94% cell viability at a low concentration of 0.0004 mg/ml .
Analytical Methods for Detection
Several analytical methods have been developed for the detection and quantification of gloriosine in plant material and biological samples:
High-performance thin-layer chromatography (HPTLC) has been employed for the simultaneous quantification of gloriosine and colchicine in Gloriosa superba samples. This method provides accurate and reliable results, with gloriosine showing distinctive chromatographic characteristics .
The statistical parameters for gloriosine detection using HPTLC include:
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Retention factor (Rf): 0.61
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Regression coefficient (r²): 0.9983
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Linearity range: 100-400 ng/spot
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Limit of detection (LOD): 8.024 ng
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Limit of quantification (LOQ): 24.316 ng
These analytical methods are essential for quality control in the preparation of gloriosine-containing extracts and for research purposes.
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